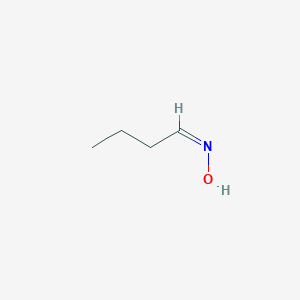
Tetrahydropyran-2-methanol
Vue d'ensemble
Description
Tetrahydropyran-2-methanol, also known as 2-(Hydroxymethyl)tetrahydropyran or 2-Tetrahydropyranyl methanol, is a compound with the empirical formula C6H12O2 and a molecular weight of 116.16 . It is a typical alcohol containing a six-member cyclic ether, which can be considered as the model molecule of cyclic sugar .
Synthesis Analysis
The conversion of Tetrahydropyran-2-methanol (THP2M), a cellulose-derived renewable building block, to 1,6-hexanediol (1,6-HDO) involves three consecutive steps. First, THP2M is catalytically dehydrated to 2,3,4,5-tetrahydrooxepine (THO) in up to 40% yield. THO is then hydrated to 2-oxepanol (OXL) and 6-hydroxyhexanal (6HDHX) with a combined yield of 85% in the absence of a catalyst. OXL and 6HDHX are then quantitatively hydrogenated to 1,6-HDO over a commercially available Ni/C or Ru/C catalyst .Molecular Structure Analysis
The molecular structure of Tetrahydropyran-2-methanol can be represented by the SMILES string OCC1CCCCO1 . The InChI representation is 1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 .Chemical Reactions Analysis
Tetrahydropyran-2-methanol can undergo various chemical reactions. For instance, it can be dehydrated to form 2,3,4,5-tetrahydrooxepine (THO), which can then be hydrated to form 2-oxepanol (OXL) and 6-hydroxyhexanal (6HDHX). These compounds can then be hydrogenated to form 1,6-hexanediol (1,6-HDO) .Physical And Chemical Properties Analysis
Tetrahydropyran-2-methanol has a molecular weight of 116.16 . It has a boiling point of 187 °C and a density of 1.027 g/mL at 25 °C . The refractive index is 1.458 .Applications De Recherche Scientifique
Model Molecule for Cyclic Sugar
THPM is a typical alcohol containing a six-member cyclic ether, which can be considered as the model molecule of cyclic sugar . This makes it an important compound in the study of sugars and their properties.
Spectroscopy Studies
Vacuum ultraviolet (VUV) photodissociation spectroscopy is employed to study fragmentation pathways and infrared (IR) plus VUV photoionization spectroscopy to investigate the structures of neutral THPM and its clusters with the size up to the trimer . This helps in understanding the behavior of THPM under different conditions.
Study of Hydrogen Bonding
The study of THPM and its clusters can provide insights into the nature of hydrogen bonding. The IR spectra of larger clusters show only the broad hydrogen bonded OH stretch mode, suggesting these larger clusters form a closed-cyclic structure, where all OH groups are participating in hydrogen bonding .
Fragmentation Pathways
The fragment cations at m/z = 84, 85, and 98 arise by the losing of CH2OH, CH3OH, and H2O from the monomer, respectively, as a result of C–C bond and C–O bond dissociation under the VUV (118 nm) radiation . This provides valuable information about the fragmentation pathways of THPM.
Renewable Building Block
THPM is a cellulose-derived renewable building block. It can be converted to 1,6-hexanediol (1,6-HDO) through a method composed of three consecutive steps that either use relatively inexpensive catalysts or no catalyst at all . This makes it a valuable compound in the field of green chemistry.
Production of 1,6-Hexanediol
THPM can be converted to 1,6-hexanediol (1,6-HDO), a valuable chemical used in the production of polymers, through a series of dehydration–hydration and hydrogenation steps . This provides an alternate method for the production of 1,6-HDO from a renewable source.
Safety and Hazards
Mécanisme D'action
Target of Action
Tetrahydropyran-2-methanol (THP2M) is a typical alcohol containing a six-member cyclic ether . It can be considered as a model molecule of cyclic sugar . .
Mode of Action
It has been found that the loss of ch3oh and h2o from the monomer involves hydrogen transfer from the ch2 group to the dissociating ch2 and oh groups .
Biochemical Pathways
Tetrahydropyran-2-methanol can be converted to 1,6-hexanediol (1,6-HDO) through a series of reactions . First, THP2M is catalytically dehydrated to 2,3,4,5-tetrahydrooxepine (THO) in up to 40% yield . THO is then hydrated to 2-oxepanol (OXL) and 6-hydroxyhexanal (6HDHX) with a combined yield of 85% in the absence of a catalyst .
Pharmacokinetics
Its physical properties such as boiling point (187 °c), density (1027 g/mL at 25 °C), and vapor pressure (04 mmHg at 20 °C) have been reported .
Action Environment
The action of Tetrahydropyran-2-methanol can be influenced by environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidizing agents . The working environment should be well-ventilated, and protective measures such as wearing protective glasses, gloves, and laboratory clothing should be taken .
Propriétés
IUPAC Name |
oxan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTONRWJLXYJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870441 | |
| Record name | (Oxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Tetrahydropyran-2-methanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19849 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.1 [mmHg] | |
| Record name | Tetrahydropyran-2-methanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19849 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
100-72-1 | |
| Record name | 2-(Hydroxymethyl)tetrahydropyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropyran-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAHYDROPYRAN-2-METHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRAHYDROPYRAN-2-METHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Oxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydropyran-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPYRAN-2-METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR71SUM5E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)



![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)


